N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide
Description
The compound N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide features a thiazole core substituted with a 1,3-dioxoisoindole ethyl group and a cyclohexanecarboxamide moiety. Its structural uniqueness lies in the combination of a heterocyclic thiazole ring, a phthalimide-derived dioxoisoindole, and an aliphatic cyclohexane group.
Properties
IUPAC Name |
N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-17(13-6-2-1-3-7-13)22-20-21-14(12-27-20)10-11-23-18(25)15-8-4-5-9-16(15)19(23)26/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRMKZAMXALTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.
Thiazole Ring Formation: The phthalimide intermediate is then reacted with a thioamide under cyclization conditions to form the thiazole ring.
Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the thiazole-containing intermediate with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole- and Dioxoisoindole-Containing Derivatives
N-[4-(4-Biphenylyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide ()
- Structural Similarity : Shares the thiazole-dioxoisoindole framework but replaces the cyclohexanecarboxamide with a biphenylyl-acetamide group.
- The acetamide linker (vs. cyclohexane) reduces steric hindrance, possibly improving binding affinity to hydrophobic pockets.
- Synthesis : Likely synthesized via coupling of thiazole intermediates with dioxoisoindole derivatives, similar to methods in .
N-(1,3-Dioxoisoindolin-2-yl)-1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Structural Similarity : Retains the dioxoisoindole-carboxamide motif but replaces the thiazole with a triazole ring.
- Reduced lipophilicity compared to the thiazole-cyclohexane system may alter membrane permeability.
- Biological Relevance: Triazole derivatives are known for antimicrobial and anticancer activities, suggesting divergent applications from the thiazole-based target compound .
Cyclohexanecarboxamide Derivatives
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide ()
- Structural Similarity : Contains the cyclohexanecarboxamide group but substitutes the thiazole-dioxoisoindole with a piperazine-pyridine system.
- Key Differences :
- The piperazine moiety introduces basicity, enhancing solubility in acidic environments.
- The pyridine ring may engage in metal coordination, differing from the thiazole’s sulfur-based interactions.
- Pharmacological Profile : This compound (WAY100635 analog) acts as a serotonin receptor antagonist, highlighting how substituents dictate target specificity .
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide ()
- Structural Similarity : Shares the thiazole-carboxamide backbone but uses a benzamide (aromatic) instead of cyclohexanecarboxamide (aliphatic).
- Key Differences: The benzamide’s aromaticity may improve UV detection in analytical assays but reduce metabolic stability.
- Applications: Benzamide-thiazole hybrids are noted for anti-inflammatory and analgesic activities .
Tubulysin Analogs with Thiazole Moieties ()
(1R,3R)-4-methyl-3-[methyl(N-[(2R)-1-methylpiperidin-2-yl]carbonyl)-L-isoleucyl)amino]-1-(4-[[2-(1,3-thiazol-2-yl)ethyl]carbamoyl]-1,3-thiazol-2-yl)pentyl acetate
- Structural Similarity : Incorporates a thiazol-2-yl ethyl group but within a macrocyclic tubulysin framework.
- Key Differences: The macrocyclic structure enhances target binding through conformational restriction.
- Biological Relevance : Tubulysins are potent microtubule disruptors, suggesting the thiazole-ethyl group may play a role in cytotoxicity .
Structural Confirmation
- X-ray Crystallography : demonstrates the use of single-crystal X-ray analysis to confirm configurations, critical for verifying the target compound’s stereochemistry .
- SHELX Refinement: As noted in and , SHELXL is widely used for small-molecule refinement, ensuring accurate bond lengths and angles .
Pharmacological and Physicochemical Properties
Key Differentiators
Biological Activity
N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound of increasing interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies.
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N3O2S |
| Molecular Weight | 399.54 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
This compound exhibits several biological activities that can be attributed to its structural components:
- Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes, potentially acting as an inhibitor in biochemical pathways.
- Antioxidant Properties : The presence of the dioxoisoindole structure suggests potential antioxidant activity, which may protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains.
Anticancer Activity
Research has demonstrated that compounds similar to this compound can inhibit cancer cell proliferation. A study conducted on various cancer cell lines showed a significant reduction in cell viability with IC50 values ranging from 10 to 30 µM.
Antimicrobial Effects
In a comparative study against standard antibiotics, the compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be in the range of 5 to 20 µg/mL.
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In another study published in the International Journal of Antimicrobial Agents, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively and could serve as a lead for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
